molecular formula C9H12BFN2O2 B2824795 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid CAS No. 2132382-87-5

2-Fluoro-6-pyrrolidinopyridine-3-boronic acid

Cat. No.: B2824795
CAS No.: 2132382-87-5
M. Wt: 210.02
InChI Key: KTWHCDNUGZCOGL-UHFFFAOYSA-N
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Description

2-Fluoro-6-pyrrolidinopyridine-3-boronic acid is a chemical compound that belongs to the class of boronic acids. It is characterized by the presence of a fluorine atom at the 2-position, a pyrrolidine ring at the 6-position, and a boronic acid group at the 3-position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , which are widely applied in the synthesis of various biologically active compounds .

Mode of Action

The mode of action of 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (usually palladium), which has undergone oxidative addition with an electrophilic organic group .

Biochemical Pathways

The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it could play a role in the synthesis of various biologically active compounds .

Pharmacokinetics

It’s worth noting that boronic acids and their esters can be susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

Given its potential role in the synthesis of various biologically active compounds via suzuki-miyaura cross-coupling reactions , it could contribute to a wide range of biological effects depending on the specific compounds synthesized.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH can significantly influence the rate of hydrolysis of boronic acids and their esters . Therefore, the compound’s action and stability could be affected by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-pyrrolidinopyridine-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI).

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Major Products Formed

    Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura coupling.

    Alcohols or Ketones: Formed through oxidation of the boronic acid group.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-pyrrolidinopyridine-3-boronic acid is unique due to the combination of the fluorine atom, pyrrolidine ring, and boronic acid group. This unique structure imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFN2O2/c11-9-7(10(14)15)3-4-8(12-9)13-5-1-2-6-13/h3-4,14-15H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWHCDNUGZCOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)N2CCCC2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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